molecular formula C4H6F3NO B1349466 4,4,4-Trifluorobutanamide CAS No. 461-34-7

4,4,4-Trifluorobutanamide

Cat. No.: B1349466
CAS No.: 461-34-7
M. Wt: 141.09 g/mol
InChI Key: RRIHBAAFBONJDL-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutanamide is an organic compound with the molecular formula C4H6F3NO. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutanamide typically involves the reaction of 4,4,4-trifluorobutanoic acid with ammonia or an amine. One common method includes the use of trifluoroacetic anhydride and ammonia under controlled conditions to yield the desired amide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,4-Trifluorobutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluorobutanamide exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or alter protein function by modifying their structure .

Comparison with Similar Compounds

  • 4,4,4-Trifluorobutanoic acid
  • 4,4,4-Trifluorobutanol
  • N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide

Comparison: 4,4,4-Trifluorobutanamide is unique due to its amide functional group, which imparts different reactivity and interaction profiles compared to its acid and alcohol counterparts. The presence of the trifluoromethyl group in all these compounds provides enhanced stability and lipophilicity, but the amide group in this compound allows for specific interactions with biological targets, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

4,4,4-trifluorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIHBAAFBONJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361539
Record name 4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-34-7
Record name 4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorobutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4,4,4-trifluorobutanoic acid (19.9 g) in THF (200 mL) were added oxalyl chloride (30.5 mL) and DMF (0.54 mL) at 0° C., and the mixture was stirred for 4 hr. The obtained reaction mixture was added to 28% aqueous ammonia (150 mL) at 0° C., and the mixture was stirred for 1 hr. The reaction mixture was filtration, and the filtrate was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The obtained solid was suspended in diisopropyl ether. The precipitate was collected by filtration, washed with diisopropyl ether, and dried to give the title compound (17.9 g) as a solid.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.54 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide?

A1: N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide [] has the following characteristics:

  • Molecular Formula: C11H8ClF3N2O []
  • Spectroscopic Data: The research article provides data from IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis to characterize the compound [].

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